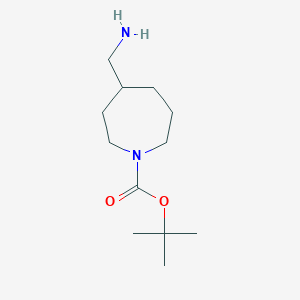![molecular formula C10H20Cl2N4O B1447876 3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride CAS No. 1803567-56-7](/img/structure/B1447876.png)
3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride
描述
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride is a triazole-piperidine hybrid compound featuring a unique chemical structure with potential applications in various scientific fields. It has been investigated for its biological activity and potential therapeutic uses due to its ability to interact with certain molecular targets.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials, such as piperidine and alkyl azides.
Cycloaddition Reaction: : The key step involves a [3+2] cycloaddition reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.
Introduction of Piperidine Ring: : The triazole ring is then connected to a piperidine moiety through various coupling reactions.
Salt Formation: : Finally, the compound is converted to its dihydrochloride salt form by reacting it with hydrochloric acid, ensuring increased solubility and stability.
Industrial Production Methods
While the laboratory synthesis is detailed and involves multiple steps, industrial production may streamline these processes using flow chemistry or continuous synthesis techniques to ensure scalability, cost-effectiveness, and consistent product quality.
化学反应分析
Types of Reactions
Oxidation: : 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: : The hydroxyl group and triazole ring can be substituted with different functional groups, modifying its chemical and biological properties.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophilic substitution reactions using halides or other electrophiles in the presence of a base.
Major Products
科学研究应用
Chemistry: : Used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology: : Investigated for its interactions with specific enzymes and receptors, offering insights into its potential as a biochemical probe.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: : Utilized in the development of new materials or as a catalyst in certain industrial chemical reactions.
作用机制
Molecular Targets and Pathways
The compound interacts with molecular targets such as enzymes and receptors, modulating their activity. The triazole ring often acts as a bioisostere, mimicking the biological activity of other functional groups, leading to its effects on various biochemical pathways.
相似化合物的比较
Uniqueness and Similar Compounds
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride stands out due to its unique triazole-piperidine structure, which provides a distinct mode of action compared to other triazole or piperidine compounds. Similar compounds include:
1-(2,6-Dichlorophenyl)-2-(1,2,3-triazol-4-yl)ethanol: : Known for its anti-fungal activity.
4-(4-Chlorophenyl)-1,2,3-triazole: : Investigated for its biological activities, including anti-cancer properties.
This compound's unique combination of structural elements grants it specific biological properties that can be harnessed in various scientific and industrial applications.
属性
IUPAC Name |
3-(1-propan-2-yltriazol-4-yl)piperidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-8(2)14-6-9(12-13-14)10(15)4-3-5-11-7-10;;/h6,8,11,15H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYNDYIIPRAGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C2(CCCNC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803567-56-7 | |
| Record name | 3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)


![5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine](/img/structure/B1447798.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
![2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal](/img/structure/B1447801.png)








